N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Subsequent functionalization introduces the hydroxyl group and trifluoroethyl group through selective reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents leading to derivatives with different chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has potential medicinal applications, including its use as a therapeutic agent in the treatment of diseases. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and trifluoroethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Similar in structure but lacks the trifluoroethyl group.
2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Similar core structure with different functional groups.
Uniqueness: N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out due to its trifluoroethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c16-15(17,18)9-20-13(22)12(21)19-8-14(23)6-5-10-3-1-2-4-11(10)7-14/h1-4,23H,5-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDJJABIREEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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